molecular formula C36H56O2 B586098 Vitamin K1(25) CAS No. 121840-65-1

Vitamin K1(25)

Cat. No. B586098
CAS RN: 121840-65-1
M. Wt: 520.842
InChI Key: BZMAZXMEQPQQDC-VASYFTRHSA-N
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Description

Vitamin K1, also known as phylloquinone, is a naturally occurring compound that plays a crucial role in blood clotting, bone metabolism, and regulating blood calcium levels . It is found in leafy green vegetables, broccoli, and Brussels sprouts . The name vitamin K comes from the German word "Koagulationsvitamin" .


Synthesis Analysis

Vitamin K1 is found naturally in some foods, such as green vegetables like collard greens, spinach, and broccoli . It is synthesized by the bacteria found in the intestines . Vitamin K1, or phylloquinone, comes from plants and is the main type of dietary vitamin K .


Molecular Structure Analysis

The chemical structure of vitamin K consists of a 2-methyl-1,4-naphthoquinone structure with a side-chain in the third position . According to the structure of the side-chain at the third position of the naphthoquinone ring, vitamin K can be divided into different subtypes .


Chemical Reactions Analysis

Vitamin K1 is essential for normal blood coagulation. Coagulation factors II, VII, IX, and X and the anticoagulant proteins C and S are synthesized mainly in the liver and are biologically inactive unless 9 to 13 of the γ-amino-terminal glutamate residues are carboxylated to form the Ca2±binding γ-carboxyglutamic acid residues .

Scientific Research Applications

Role in Blood Coagulation

Vitamin K1 is traditionally connected with blood coagulation, since it is needed for the posttranslational modification of 7 proteins involved in this cascade . Its importance was recognized by the Nobel Committee for Physiology or Medicine, since the Nobel Prize in Physiology or Medicine for 1943 was awarded to Henrik Carl Peter Dam and Edward Adelbert Doisy for their discoveries of vitamin K and its chemical nature .

Modulation of Connective Tissue Calcification

Vitamin K1 is also involved in the maturation of another 11 or 12 proteins that play different roles, encompassing in particular the modulation of the calcification of connective tissues . Since this process is physiologically needed in bones, but is pathological in arteries, a great deal of research has been devoted to finding a possible link between vitamin K and the prevention of osteoporosis and cardiovascular diseases .

Role in Diet and Nutrition

Vitamin K1 (phylloquinone) is found in several vegetables. Menaquinones (MK 4 –MK 13, a series of compounds known as vitamin K 2) are mostly of a bacterial origin and are introduced into the human diet mainly through fermented cheeses . One promising option is the use of microalgae and cyanobacteria, which can be grown in bioreactors under highly controlled conditions and which produce a significant amount of vitamin K 1 .

Application in Free Radical Photopolymerization

Vitamin K1 (phylloquinone) has been employed in free radical photopolymerization under LED light exposure at 405 nm . In comparison with juglone, a previously reported natural naphthoquinone derivative, vitamin K1 exhibited enhanced properties in inducing free radical photopolymerization as sole initiators (monocomponent type II) and in combination with amines .

Role in Arterial Calcification

The role of vitamin K in arterial calcification has been associated with its function as a co-factor for carboxylation of MGP and GRP .

Use in Clinical Studies

A considerable number of clinical studies describe the use of indirect methods, measuring circulating markers representing uncarboxylated VKDPs, namely OC and MGP, to reflect extra-hepatic vitamin K status, or study the effect of vitamin K supplementation, and/or its association with a particular health condition .

Mechanism of Action

Target of Action

Vitamin K1, also known as phylloquinone or phytonadione, is a fat-soluble vitamin . Its primary targets are the precursors to coagulation factors II, VII, IX, and X . These factors play a crucial role in the blood clotting cascade, a process vital for preventing excessive bleeding .

Mode of Action

Phylloquinone acts as a cofactor of the enzyme γ-carboxylase . This enzyme modifies and activates the precursors to the coagulation factors, thereby playing a pivotal role in the blood coagulation process . In addition to its role in coagulation, Vitamin K1 is also involved in the maturation of other proteins that play different roles, particularly in the modulation of the calcification of connective tissues .

Biochemical Pathways

The action of Vitamin K1 is facilitated by the Vitamin K cycle, which involves the enzyme γ-carboxyglutamyl carboxylase, Vitamin K epoxide reductase, and ferroptosis suppressor protein-1 . This cycle is essential for the conversion of peptide-bound glutamate to γ-carboxyglutamate in Vitamin K-dependent proteins . The process is crucial for the activation of coagulation factors and other Vitamin K-dependent proteins .

Pharmacokinetics

The absorption of Vitamin K1 requires intact pancreatic and biliary function and fat absorptive mechanisms . Dietary Vitamin K1 is protein-bound and is liberated by the proteolytic action of pancreatic enzymes in the small intestine . It is then solubilized into mixed micelles for absorption into enterocytes, where it is incorporated into chylomicrons, thereby facilitating absorption into the intestinal lymphatics and portal circulation for transport to the liver . In the liver, it is repackaged into very low-density lipoprotein (VLDL) and circulates in small quantities bound to lipoprotein .

Result of Action

The primary result of Vitamin K1’s action is the prevention of hemorrhagic conditions . By activating coagulation factors, Vitamin K1 helps the blood to clot properly, preventing excessive bleeding . Moreover, Vitamin K1 may also have roles in bone formation and vascular mineralization . Some studies suggest that Vitamin K1 may help keep blood pressure lower by preventing mineralization, where minerals build up in the arteries . This enables the heart to pump blood freely through the body .

Action Environment

The action, efficacy, and stability of Vitamin K1 can be influenced by various environmental factors. For instance, the presence of fat in the diet can enhance the absorption of Vitamin K1, given its fat-soluble nature . Moreover, certain pathological states such as liver disease, cystic fibrosis, and malabsorption states can affect the absorption and metabolism of Vitamin K1 . Furthermore, Vitamin K1 has been found to have antibiofilm activity against certain Gram-negative bacteria, indicating its potential role in the treatment of bacterial infections .

properties

IUPAC Name

2-methyl-3-[(E,7R,11R,15R)-3,7,11,15,19-pentamethylicos-2-enyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,22-24,26-29H,10-21,25H2,1-7H3/b30-24+/t27-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMAZXMEQPQQDC-VASYFTRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858569
Record name 2-Methyl-3-[(2E,7R,11R,15R)-3,7,11,15,19-pentamethylicos-2-en-1-yl]naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vitamin K1(25)

CAS RN

121840-65-1
Record name 2-Methyl-3-[(2E,7R,11R,15R)-3,7,11,15,19-pentamethylicos-2-en-1-yl]naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does Vitamin K1(25) influence warfarin therapy, and what underlying factor might explain unexpected sensitivity to this vitamin in certain patients?

A1: Vitamin K1(25) can interfere with warfarin therapy, even at low doses (25 μg daily) found in some multivitamin supplements. This interaction can lead to significant fluctuations in INR (International Normalized Ratio), potentially causing thrombosis or hemorrhage []. Research suggests that patients with undiagnosed Vitamin K1 deficiency might be particularly sensitive to even small amounts of Vitamin K1(25) supplementation []. This sensitivity arises because even small doses represent a significant increase in their total daily Vitamin K intake, thereby reducing their sensitivity to warfarin's anticoagulant effects [].

Q2: Can you elaborate on the analytical methods used to measure Vitamin K1 levels in plasma, particularly in the context of neonatal supplementation?

A2: A rapid and sensitive High-Performance Liquid Chromatography (HPLC) method has been developed to determine Vitamin K1(20) levels in neonatal plasma []. This method involves a single hexane extraction step followed by separation using a ternary mobile phase and a Nova-Pak C18 Radial-Pak cartridge []. Vitamin K1(25) serves as an internal standard in this analysis. UV detection at 270 nm allows for quantification, enabling the determination of plasma Vitamin K1 levels in neonates, especially after supplementation with Vitamin K1(20) [].

Q3: How does Vitamin K1 status relate to bone health, particularly in elderly individuals with conditions like Parkinson's disease?

A3: Research indicates a link between Vitamin K1 deficiency and reduced bone mineral density (BMD) in elderly women with Parkinson's disease, particularly those with limited functional capacity []. This connection is likely due to Vitamin K1's crucial role in the carboxylation of osteocalcin, a protein essential for bone formation []. Specifically, Vitamin K1 deficiency can lead to an increase in undercarboxylated osteocalcin, a less active form of the protein, potentially contributing to reduced BMD and increased fracture risk [].

Q4: Can you explain how Vitamin K1 interacts with sorafenib in the context of hepatocellular carcinoma (HCC) treatment?

A4: Interestingly, Vitamin K1 demonstrates a synergistic effect with sorafenib, a drug used to treat HCC, in inhibiting cancer cell growth []. This synergy involves the c-Met-Akt pathway, where Vitamin K1 enhances sorafenib-induced c-Met phosphorylation []. This phosphorylation ultimately leads to the inhibition of c-Raf kinase activity, a key player in cell growth and proliferation []. This combined inhibitory effect on c-Raf kinase contributes to the enhanced anti-cancer activity observed when Vitamin K1 and sorafenib are used together [].

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